molecular formula C10H11NO3 B2623285 N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 67858-18-8

N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No. B2623285
CAS RN: 67858-18-8
M. Wt: 193.202
InChI Key: KOFJBEHYDWRMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine, commonly known as MDAH, is an organic compound that has been used in various scientific research applications. It is a derivative of the natural product benzopyran, which is a polycyclic aromatic hydrocarbon found in plants. MDAH has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.

Scientific Research Applications

MDAH has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as well as a reactant in the preparation of other organic compounds. It has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

Mechanism of Action

MDAH acts as a monoamine oxidase inhibitor (MAOI). It works by blocking the action of an enzyme known as monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters such as dopamine, norepinephrine, and serotonin. By blocking the action of this enzyme, MDAH increases the levels of these neurotransmitters, which can lead to a variety of effects on the body.
Biochemical and Physiological Effects
MDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine, which can lead to increased alertness and focus. It has also been shown to increase levels of serotonin, which can lead to improved mood and reduced anxiety. Additionally, MDAH has been shown to have anti-inflammatory effects, which can help to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

MDAH has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. MDAH is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be difficult to accurately measure the amount of MDAH in a solution, as it is not very soluble in water.

Future Directions

There are several potential future directions for research involving MDAH. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential for use in drug development and delivery systems. Additionally, further research could be done to explore its potential for use in medical treatments and diagnostics. Finally, research could be done to explore its potential for use in agriculture and food production.

Synthesis Methods

MDAH is synthesized through a process known as the Mannich reaction. This reaction involves the reaction of an aldehyde, a secondary amine, and formaldehyde to produce a tertiary amine. In the case of MDAH, the aldehyde is benzaldehyde, the secondary amine is 3,4-dihydroxybenzylamine, and the formaldehyde is paraformaldehyde. The reaction occurs in the presence of a base, such as pyridine, and is then followed by the addition of hydrochloric acid to produce the desired product.

properties

IUPAC Name

(NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-7-2-3-10-8(6-7)9(11-12)4-5-14-10/h2-3,6,12H,4-5H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFJBEHYDWRMNH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(C=C1)OCC/C2=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12792146

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